3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a pyridine ring, and a benzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzyl sulfanyl group. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol to form the benzyl sulfanyl intermediate. This intermediate is then reacted with a pyridine-substituted triazole under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl sulfanyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and may have similar biological activities.
Benzyl sulfanyl compounds: These compounds contain the benzyl sulfanyl group and may exhibit similar chemical reactivity.
Uniqueness
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the triazole and pyridine rings, along with the benzyl sulfanyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11ClFN5S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11ClFN5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2 |
InChI Key |
PNIUDZMPHWOCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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